molecular formula C15H15NO3 B6391111 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% CAS No. 1261935-61-8

3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95%

Cat. No. B6391111
CAS RN: 1261935-61-8
M. Wt: 257.28 g/mol
InChI Key: SGTUOFRMIZKWDA-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% (abbreviated as EMPA) is an organic compound with the chemical formula C9H10NO2. It is an isomer of nicotinic acid, a type of vitamin B3, and is often used in scientific research due to its ability to act as a ligand for various proteins and enzymes. EMPA is a white crystalline solid with a melting point of 170°C and a boiling point of 233°C. It is soluble in water and ethanol and is relatively stable under normal conditions.

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% has a wide variety of applications in scientific research. It has been used to study the structure and function of proteins and enzymes, as well as to investigate the mechanisms of action of drugs and other compounds. 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% has also been used to study cell signaling pathways, gene expression, and metabolic pathways.

Mechanism of Action

3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% binds to proteins and enzymes in order to modulate their activity. The exact mechanism of action is not fully understood, but it is believed that 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% binds to specific binding sites on the proteins and enzymes, which then alters their activity.
Biochemical and Physiological Effects
3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate the activity of enzymes involved in metabolism, and regulate the expression of genes. Additionally, 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect the activity of the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% in laboratory experiments is its ability to act as a ligand for various proteins and enzymes, making it a useful tool for studying their structure and function. Additionally, 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% is relatively stable under normal conditions and is soluble in water and ethanol, making it easier to work with. However, 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% can be toxic in high doses, so it is important to use caution when handling it.

Future Directions

The potential applications of 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% are still being explored. Some possible future directions include further research into its mechanism of action, its effects on cell signaling pathways, and its potential as a therapeutic agent for various diseases. Additionally, further research into its ability to modulate the activity of proteins and enzymes could lead to a better understanding of their structure and function. Finally, research into the potential of 3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% as an imaging agent could provide new insights into the structure and function of biological systems.

Synthesis Methods

3-(4-Ethoxy-2-methylphenyl)isonicotinic acid, 95% can be synthesized through the condensation reaction of 4-ethoxy-2-methylphenol with ethyl isonicotinate in the presence of an acid catalyst. The reaction is carried out at temperatures between 80-90°C and yields a yield of approximately 95%.

properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-11-4-5-12(10(2)8-11)14-9-16-7-6-13(14)15(17)18/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTUOFRMIZKWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687795
Record name 3-(4-Ethoxy-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-61-8
Record name 4-Pyridinecarboxylic acid, 3-(4-ethoxy-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261935-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxy-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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